molecular formula C55H58BF4N7O B1192620 Cyanine7.5 tetrazine

Cyanine7.5 tetrazine

Cat. No.: B1192620
M. Wt: 919.92
InChI Key: TYBJGGWWXYOTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine7.5 tetrazine for tetrazine ligation contains a near infrared fluorophore suitable for in vivo imaging. Absorption and emission spectra of Cyanine7.5 are similar to ICG (indocyanine green), but Cyanine7.5 is significantly brighter

Properties

Molecular Formula

C55H58BF4N7O

Molecular Weight

919.92

IUPAC Name

N/A

InChI

InChI=1S/C55H57N7O.BF3.FH/c1-37-57-59-53(60-58-37)43-26-22-40(23-27-43)36-56-50(63)21-8-7-13-34-62-47-31-29-42-18-10-12-20-45(42)52(47)55(4,5)49(62)33-25-39-16-14-15-38(35-39)24-32-48-54(2,3)51-44-19-11-9-17-41(44)28-30-46(51)61(48)6;2-1(3)4;/h9-12,17-20,22-33,35H,7-8,13-16,21,34,36H2,1-6H3;;1H

InChI Key

TYBJGGWWXYOTON-UHFFFAOYSA-N

SMILES

FB(F)F.CN1C(C=CC2=C3C=CC=C2)=C3C(C)(C)/C1=C\C=C(CCC4)\C=C4/C=C/C5=[N+](CCCCCC(NCC6=CC=C(C7=NN=C(C)N=N7)C=C6)=O)C8=CC=C(C=CC=C9)C9=C8C5(C)C.[F-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanine7.5 tetrazine

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Guide to Cyanine7.5-Tetrazine Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The convergence of near-infrared (NIR) fluorescence imaging and bioorthogonal chemistry has created powerful tools for biological research and therapeutic development. At the forefront of this synergy is the "click chemistry" ligation between Cyanine7.5 (Cy7.5)-functionalized dienophiles and tetrazine-modified biomolecules. This guide provides an in-depth exploration of the core reaction mechanism—the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition—and offers field-proven insights and protocols for its successful implementation. We will dissect the roles of the constituent reactants, provide a validated experimental workflow for antibody conjugation, and present the quantitative data necessary for researchers, chemists, and drug development professionals to harness this technology with precision and confidence.

Part 1: The Core Mechanism — The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

Bioorthogonal chemistry refers to a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2] Among the most powerful tools in this class is the inverse-electron-demand Diels-Alder (IEDDA) reaction, particularly the ligation between a 1,2,4,5-tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).[3][4][5] This reaction has become a cornerstone of bioconjugation due to its exceptionally rapid kinetics, high specificity, and ability to proceed in aqueous environments without a catalyst.[3]

The mechanistic principle of the IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[3][6] Unlike a classical Diels-Alder reaction, the energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][7]

The reaction proceeds through a distinct, multi-step pathway:

  • Concerted [4+2] Cycloaddition: The tetrazine and TCO react to form a highly unstable bicyclic intermediate.[3][8]

  • Irreversible N₂ Expulsion: This intermediate undergoes a rapid, irreversible retro-Diels-Alder reaction, releasing a molecule of dinitrogen gas (N₂). This expulsion is a powerful thermodynamic driving force that ensures the reaction proceeds to completion.[3][8][9][10]

  • Stable Product Formation: The final product is a stable 4,5-dihydropyridazine, which can subsequently oxidize to a pyridazine derivative.[3][6][8]

This entire process is exceptionally fast and highly selective, allowing for the precise labeling of biomolecules even at low concentrations.[5][10]

IEDDA_Mechanism IEDDA Reaction Mechanism cluster_reactants Reactants cluster_intermediate Transition cluster_products Products Tetrazine Tetrazine (Electron-Poor Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Cy75_TCO Cy7.5-TCO (Electron-Rich Dienophile) Cy75_TCO->Intermediate [4+2] Cycloaddition N2 Nitrogen Gas (N₂) Intermediate->N2 Retro-Diels-Alder (Irreversible) Final_Product Stable Cy7.5-Conjugate (Dihydropyridazine) Intermediate->Final_Product

Caption: The IEDDA reaction between a tetrazine and a Cy7.5-TCO.

Part 2: The Key Reactants — Structure and Function

The success of the ligation is critically dependent on the unique properties of its components. It is essential to understand that the Cyanine7.5 fluorophore itself is not the reactant; it is a payload attached to the actual dienophile, the trans-cyclooctene.

The Diene: 1,2,4,5-Tetrazine

The tetrazine ring is an electron-deficient aromatic system, making it a superb diene for the IEDDA reaction. Its reactivity can be precisely tuned through the addition of substituents; electron-withdrawing groups enhance the reaction rate by further lowering the energy of its LUMO.[3][9] An interesting and useful property of tetrazines is their ability to act as fluorescence quenchers. When a fluorophore is in close proximity to a tetrazine, its signal is suppressed. Following the IEDDA reaction, the tetrazine is consumed, and fluorescence is restored, making this a "turn-on" system.[4]

The Dienophile & Fluorophore: Cy7.5-TCO
  • Trans-cyclooctene (TCO): As a dienophile, TCO is exceptionally reactive due to its high degree of ring strain.[6][11] This inherent strain is released during the cycloaddition, contributing to the reaction's rapid kinetics. TCO is stable in aqueous solutions and does not react with native biological functional groups like amines or thiols, ensuring its bioorthogonality.[10]

  • Cyanine7.5 (Cy7.5): Cy7.5 is a near-infrared (NIR) fluorescent dye, making it an ideal payload for in vivo imaging applications.[12][13] The NIR window (roughly 700-900 nm) is optimal for deep tissue imaging because it minimizes background autofluorescence from biological tissues and reduces light scattering, allowing for higher signal-to-noise ratios.[14] Cy7.5 exhibits a high quantum yield and photostability, properties that are crucial for generating bright and consistent signals during imaging experiments.[12][13]

PropertyValueSource
Absorption Maximum (λ_abs) ~788 nm[13]
Emission Maximum (λ_em) ~808 nm[13]
Stokes Shift ~20 nm[13]
Key Advantage High quantum yield, ideal for in vivo imaging[12]

Part 3: The Ligation in Practice — Exemplary Protocol for Antibody Labeling

A primary application of this chemistry is the site-specific labeling of antibodies to create antibody-drug conjugates (ADCs) or imaging agents.[5][9][15] The following protocol details a self-validating system for conjugating a tetrazine-modified monoclonal antibody (mAb-Tz) with a Cy7.5-TCO probe.

Workflow Antibody Conjugation Workflow Prep 1. Reagent Preparation (mAb-Tz, Cy7.5-TCO stocks) React 2. Conjugation Reaction (Mix reagents in PBS, pH 7.4) Prep->React Combine Monitor 3. Monitor Reaction (Optional: UV-Vis for Tz peak at ~520 nm) React->Monitor Incubate at RT Purify 4. Purification (Size-Exclusion Chromatography) Monitor->Purify When complete Characterize 5. Characterization (UV-Vis for Dye-to-Antibody Ratio) Purify->Characterize Collect fractions

Caption: Experimental workflow for Cy7.5-TCO and mAb-tetrazine conjugation.

Step-by-Step Methodology
  • Reagent Preparation (The "Why"):

    • mAb-Tetrazine: Your antibody should be pre-functionalized with a tetrazine moiety using established methods. Ensure the final buffer is amine-free (e.g., PBS, pH 7.4) to prevent side reactions with any linker chemistry.

    • Cy7.5-TCO: Dissolve the Cy7.5-TCO reagent in a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). This prevents precipitation when adding it to the aqueous antibody solution.

  • Conjugation Reaction (The "Why"):

    • In a microcentrifuge tube, add the mAb-Tetrazine solution.

    • Add the desired molar excess of the Cy7.5-TCO stock solution to the antibody solution. A 5 to 10-fold molar excess of the dye-TCO over the antibody is a common starting point to ensure efficient labeling. The exact ratio must be optimized to achieve the desired Dye-to-Antibody Ratio (DAR).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[16] The reaction is typically complete within this timeframe due to its rapid kinetics and does not require heating or a catalyst.[10]

  • Reaction Monitoring (Optional but Recommended):

    • The progress of the ligation can be tracked by monitoring the disappearance of the tetrazine's characteristic absorbance peak between 510-550 nm using a UV-Vis spectrophotometer.[10] This provides real-time validation of the reaction's success.

  • Purification of the Conjugate (The "Why"):

    • To ensure the final product is suitable for biological applications, it is crucial to remove any unreacted Cy7.5-TCO.

    • Use a size-exclusion chromatography (SEC) column or a desalting spin column (e.g., Zeba™ columns) equilibrated with your desired storage buffer (e.g., PBS).[16][] The larger antibody conjugate will elute first, while the smaller, unreacted dye is retained and discarded.

  • Characterization and Quality Control (The "Why"):

    • The quality of the final conjugate is determined by its DAR. This can be calculated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~788 nm (for Cy7.5).[18][19]

    • DAR Calculation Formula:

      • First, calculate the antibody concentration:

        • A_corrected_280 = A_280 - (A_788 * CF_280)

        • [Antibody] (M) = A_corrected_280 / ε_Ab (Where CF_280 is the correction factor for the dye's absorbance at 280 nm, and ε_Ab is the antibody's molar extinction coefficient at 280 nm).

      • Next, calculate the dye concentration:

        • [Dye] (M) = A_788 / ε_Dye (Where ε_Dye is the molar extinction coefficient of Cy7.5 at ~788 nm).

      • Finally, calculate the DAR:

        • DAR = [Dye] / [Antibody]

Part 4: Quantitative Insights & Critical Considerations

The TCO-tetrazine ligation is renowned for being one of the fastest bioorthogonal reactions available.[20] This speed is a significant advantage for in vivo applications where rapid target engagement is necessary before the probe is cleared from circulation.

Reactant PairSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key FeatureSource
TCO - Tetrazine 10³ - 10⁶Exceptionally fast, catalyst-free[9][10]
TCO - Tetrazine (Optimized) Up to 10⁷Among the fastest bioorthogonal reactions known[11]

Factors Influencing Experimental Success:

  • Stoichiometry: The molar ratio of Cy7.5-TCO to the tetrazine-biomolecule is the primary determinant of the final DAR.[9][16] Insufficient dye will lead to incomplete labeling, while excessive dye can lead to aggregation and requires more rigorous purification.

  • Reagent Stability: Both TCO and tetrazine moieties exhibit good long-term stability under appropriate storage conditions, ensuring reproducible results.[10]

  • Solvent and pH: The reaction proceeds efficiently in a wide range of buffers, typically between pH 6-9, making it compatible with most biological samples.[10]

Conclusion

The Cyanine7.5-tetrazine click chemistry reaction is a robust, highly efficient, and versatile tool for bioconjugation. Its foundation in the inverse-electron-demand Diels-Alder mechanism provides it with unparalleled speed and specificity, making it ideal for demanding applications in complex biological environments. By understanding the core principles of the reaction, the distinct roles of the Cy7.5-TCO and tetrazine partners, and by following validated protocols, researchers and drug developers can confidently create precisely engineered constructs for advanced in vivo imaging, targeted drug delivery, and next-generation diagnostics.

References

  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PubMed Central. [Link]

  • Diels Alder reaction regiochemistry and inverse electron demand. YouTube. [Link]

  • Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs. [Link]

  • The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of. International Journal of Medical Sciences. [Link]

  • Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. ResearchGate. [Link]

  • The Inverse Electron Demand Diels‐Alder Reaction Between Tetrazine and Trans‐Cyclooctene for Pretargeted Bioimaging Applications. Scilit. [Link]

  • Characterization of Antibody-Drug Conjugate Critical Quality Attributes Using the Agilent Cary 3500 UV-Vis Multizone Temperature Capability. Agilent. [Link]

  • Designing Bioorthogonal Reactions for Biomedical Applications. PubMed Central. [Link]

  • and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry (RSC Publishing). [Link]

  • Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors. PubMed Central. [Link]

  • Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging. PubMed Central. [Link]

  • Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

  • Bioorthogonal chemistry. Wikipedia. [Link]

  • Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy. PubMed. [Link]

  • Antibody Conjugation Assay: Methods, Protocols & Techniques. Bio-Techne. [Link]

  • Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. eScholarship.org. [Link]

  • Bioorthogonal chemistry: exploring the importance of sugars in the cell. CAS. [Link]

  • Cyanine7.5 dye. AxisPharm. [Link]

  • ChromaTwist UV Excitable Molecular Dye Antibody Conjugates for Flow Cytometry. Bio-Techne. [Link]

  • Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. ScienceDirect. [Link]

  • Modular, defined assembly of antibody-based constructs using click chemistry. ResearchGate. [Link]

  • Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Cureus. [Link]

  • Cyanine-loaded lipid nanoparticles for improved in vivo fluorescence imaging. HAL Open Science. [Link]

  • In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. National Institutes of Health. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Pre-Targeted In Vivo Imaging in Mice Using Cyanine7.5 Tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in In Vivo Imaging

Conventional in vivo fluorescence imaging often involves the systemic administration of a fluorescently labeled targeting agent, such as an antibody. While effective, this approach can be hampered by the slow pharmacokinetics of large targeting molecules, leading to high background signals and a prolonged waiting period for optimal imaging. Pre-targeted in vivo imaging offers an elegant solution to this challenge by decoupling the targeting and imaging steps. This strategy involves the initial administration of a modified, non-fluorescent targeting molecule, which is allowed to accumulate at the target site and clear from circulation. Subsequently, a small, fluorescently labeled probe with rapid clearance kinetics is administered, which specifically reacts with the pre-targeted molecule, enabling highly specific and rapid visualization of the target.

This guide provides a comprehensive overview and detailed protocols for the use of Cyanine7.5 (Cy7.5) tetrazine in a pre-targeted in vivo imaging workflow in mice. Cy7.5 is a near-infrared (NIR) fluorophore with spectral properties ideal for deep tissue imaging, offering a high fluorescence quantum yield.[1] The tetrazine moiety facilitates a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (TCO) group, forming the basis of this powerful pre-targeted strategy.[2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced imaging modality.

Principle of the Technology: The Inverse Electron-Demand Diels-Alder Reaction

The core of this pre-targeted strategy lies in the inverse electron-demand Diels-Alder (IEDDA) reaction, a bioorthogonal "click" chemistry reaction.[3] In this system, a targeting molecule (e.g., an antibody) is first conjugated with a TCO group. This TCO-modified antibody is then administered to the animal and allowed to bind to its target and clear from the bloodstream. Following this clearance phase, a Cy7.5-tetrazine conjugate is injected. The tetrazine rapidly and specifically reacts with the TCO on the antibody that has accumulated at the target site, leading to a localized fluorescent signal.[2]

This two-step approach offers several key advantages:

  • Improved Target-to-Background Ratios: By allowing the unbound TCO-antibody to clear from circulation before introducing the fluorescent probe, the background signal is significantly reduced.[4]

  • Reduced Waiting Times for Imaging: The small size of the Cy7.5-tetrazine molecule allows for rapid distribution and clearance, enabling imaging to be performed much sooner after injection compared to traditional methods.[3]

  • Versatility: The modular nature of this system allows for the use of the same fluorescent probe with different TCO-modified targeting molecules.

Key Reagents and Their Properties

A thorough understanding of the components is crucial for successful implementation.

ReagentKey PropertiesRationale for Use
Cyanine7.5 (Cy7.5) Near-infrared (NIR) fluorophore (Excitation/Emission max ~750/773 nm). High quantum yield.The NIR window allows for deeper tissue penetration and reduced autofluorescence, making it ideal for in vivo imaging.[5]
Tetrazine A highly reactive dienophile in the IEDDA reaction.Enables rapid and highly specific covalent bond formation with TCO in a biological environment.[2]
Trans-cyclooctene (TCO) A strained alkene that serves as the dienophile for the IEDDA reaction.Provides a stable and bioorthogonal reaction partner for tetrazine.[6]
Targeting Molecule (e.g., Antibody) Binds to a specific biological target of interest.Provides the specificity for localizing the TCO group to the desired tissue or cell type.

Experimental Workflow Overview

The pre-targeted imaging workflow can be visualized as a multi-step process, from initial bioconjugation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Administration cluster_imaging Phase 3: Imaging & Analysis TCO_conj TCO Conjugation to Targeting Molecule Char1 Characterization of TCO-Molecule TCO_conj->Char1 Inject_TCO Inject TCO-Molecule Char1->Inject_TCO Ready for in vivo use Clearance Accumulation & Clearance Inject_TCO->Clearance Inject_Cy75 Inject Cy7.5-Tetrazine Clearance->Inject_Cy75 Live_Imaging In Vivo Fluorescence Imaging Inject_Cy75->Live_Imaging Initiate imaging Ex_Vivo Ex Vivo Organ Imaging & Biodistribution Live_Imaging->Ex_Vivo Data_Analysis Data Quantification (TBR Analysis) Ex_Vivo->Data_Analysis

Caption: Pre-targeted in vivo imaging workflow.

Detailed Protocols

Part 1: Preparation of TCO-Conjugated Antibody

This protocol describes the conjugation of a TCO moiety to an antibody via NHS-ester chemistry, targeting primary amines (e.g., lysine residues).

Rationale: Using a molar excess of the TCO-NHS ester helps to drive the reaction to completion, ensuring an adequate number of TCO groups are attached to each antibody for subsequent detection.[7] However, an excessive degree of labeling can potentially compromise antibody function.[]

Materials:

  • Antibody of interest (carrier-free, in PBS)

  • TCO-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1M Tris-HCl, pH 8.0

  • Zeba™ Spin Desalting Columns (or similar)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a concentration of 1-5 mg/mL using a desalting column. This removes any interfering primary amines from the storage buffer.

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS Ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the TCO-NHS Ester solution to the antibody solution.

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching:

    • Stop the reaction by adding 1M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. The primary amines in Tris will quench any unreacted NHS esters.

    • Incubate for 15 minutes on ice.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester and quenching buffer by purifying the TCO-conjugated antibody using a desalting column.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by reacting a small aliquot of the TCO-antibody with a molar excess of a tetrazine-functionalized fluorescent dye with a known extinction coefficient (e.g., tetrazine-Oregon Green 488). The DOL can be calculated using UV-Vis spectrophotometry.[9]

Part 2: Pre-Targeted In Vivo Imaging

Animal Models:

  • Athymic nude mice (nu/nu) are recommended to minimize light scattering and absorption by fur. If using other strains, the imaging area should be carefully shaved.

Anesthesia:

  • Anesthetize mice using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail. Ensure adequate anesthesia throughout the imaging procedure.

Procedure:

  • Injection of TCO-Antibody:

    • Administer the TCO-conjugated antibody via tail vein injection. The optimal dose will depend on the specific antibody and target, but a starting point of 10-20 mg/kg is common.

  • Accumulation and Clearance:

    • Allow the TCO-antibody to accumulate at the target site and clear from circulation. This is a critical step for achieving a high target-to-background ratio. The optimal clearance time is antibody-dependent and should be determined empirically, but typically ranges from 24 to 72 hours.[3][10]

  • Injection of Cyanine7.5 Tetrazine:

    • Prepare a solution of Cy7.5-tetrazine in a biocompatible solvent (e.g., PBS with a small amount of DMSO).

    • Inject the Cy7.5-tetrazine solution via tail vein. A molar excess of the tetrazine relative to the estimated amount of bound antibody is recommended to ensure complete reaction.

  • In Vivo Fluorescence Imaging:

    • Immediately after injection of the Cy7.5-tetrazine, place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire images at multiple time points (e.g., 5, 15, 30, 60 minutes) to determine the optimal imaging window.[11][12]

    • Imaging System Settings for Cy7.5:

      • Excitation: 700-770 nm bandpass filter[12]

      • Emission: 790 nm long-pass filter[12]

      • Exposure time: 500 ms (adjust as needed to achieve good signal without saturation)[12]

Part 3: Data Analysis and Quantification

Quantification of Fluorescence Signal:

  • Using the imaging system's software, draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region (e.g., contralateral muscle tissue).

  • Measure the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI.

Calculation of Target-to-Background Ratio (TBR):

TBR = (Average Radiant Efficiency of Target ROI) / (Average Radiant Efficiency of Background ROI)

A higher TBR indicates greater specific signal from the target. A TBR of >2 is generally considered good for clear visualization.

Part 4: Ex Vivo Biodistribution

Rationale: Ex vivo imaging of dissected organs provides a more sensitive and quantitative assessment of probe distribution, confirming the in vivo findings.[13]

Procedure:

  • Following the final in vivo imaging time point, humanely euthanize the mouse.

  • Immediately dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, muscle, heart, lungs).

  • Arrange the organs in a petri dish and image them using the in vivo imaging system with the same settings used for the live animal imaging.

  • Quantify the fluorescence signal from each organ by drawing ROIs and measuring the average radiant efficiency. This data can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) if a standard curve is generated.[14]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low signal in target tissue - Inefficient TCO-antibody conjugation- Poor targeting of the antibody- Insufficient clearance time for the TCO-antibody- Low dose of Cy7.5-tetrazine- Verify conjugation and DOL- Confirm antibody-antigen binding affinity- Optimize the clearance time- Increase the dose of Cy7.5-tetrazine
High background signal - Incomplete clearance of the TCO-antibody- Non-specific binding of the TCO-antibody or Cy7.5-tetrazine- Increase the clearance time for the TCO-antibody- Include appropriate control groups (e.g., injection of Cy7.5-tetrazine without pre-targeting)
Signal in non-target organs (e.g., liver, kidneys) - Natural clearance pathways of the antibody and/or Cy7.5-tetrazine- This is expected to some degree. Analyze the TBR to assess specificity.

Conclusion

Pre-targeted in vivo imaging using Cyanine7.5 tetrazine and TCO-modified targeting molecules represents a powerful advancement in fluorescence imaging. By separating the targeting and imaging steps, this methodology enables researchers to achieve high-contrast images with reduced background and shorter experimental timelines. The protocols and guidelines presented in this document provide a robust framework for the successful implementation of this technology, empowering researchers to gain deeper insights into complex biological processes in vivo.

References

  • Creative Bioarray. (n.d.). Protocol for in Vivo Imaging in Mice. Retrieved from [Link]

  • Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008). Tetrazine-based cycloadditions: application to pretargeted live cell imaging. Bioconjugate chemistry, 19(12), 2297–2299. [Link]

  • Quanterix. (n.d.). Conjugating CODEX® tags on antibodies of choice. Retrieved from [Link]

  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]

  • Wiehr, S., Zarrad, F., Gromes, A., Zarrad, F., Gromes, A., Zarrad, F., … & Lammers, T. (2020). Pretargeted Immuno-PET Enables Monoclonal Antibody Imaging Beyond the Blood–Brain Barrier. Journal of Nuclear Medicine, 61(5), 735-741. [Link]

  • ResearchGate. (n.d.). Biodistribution of PEG-BPSi-Cy7.5 NPs of different sizes using IVIS.... Retrieved from [Link]

  • Li, C., Wang, W., Wang, Y., & Li, C. (2020). In vivo active-targeting fluorescence molecular imaging with adaptive background fluorescence subtraction. Frontiers in Physics, 8, 273. [Link]

  • CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. Retrieved from [Link]

  • Le, T. L., Le, T. T., Le, T. H., & Nguyen, T. H. (2016). The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules. Journal of visualized experiments : JoVE, (118), 54839. [Link]

  • van der Wildt, B., Huisman, J. S., Verweij, V., van de Bilt, E., Gainkam, L. O., & van Bergen en Henegouwen, P. M. (2022). Pretargeted Imaging beyond the Blood–Brain Barrier—Utopia or Feasible?. Pharmaceutics, 14(10), 2056. [Link]

  • Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS chemical biology, 9(1), 16–20. [Link]

  • Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of chemical research, 51(5), 1249–1259. [Link]

  • Zeglis, B. M., Sevak, K. K., Reiner, T., Mohindra, P., Carlin, S. D., Zanzonico, P., … & Lewis, J. S. (2015). A pretargeted PET imaging strategy based on bioorthogonal Diels-Alder click chemistry. Journal of Nuclear Medicine, 56(6), 911-917. [Link]

  • Sun, Y., You, J., & Cai, W. (2019). Fluorescence Lifetime Imaging for Quantification of Targeted Drug Delivery in Varying Tumor Microenvironments. Advanced drug delivery reviews, 143, 113–130. [Link]

  • Tanaka, E., Piao, W., & Inagaki, Y. (2018). Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors. Scientific reports, 8(1), 1-10. [Link]

  • Zhang, S. (2016). Ex Vivo Imaging, Biodistribution, and Histological Study in Addition to In Vivo Imaging. In: Molecular Imaging. Methods in Molecular Biology, vol 1444. Humana Press, New York, NY. [Link]

  • eScholarship, University of California. (n.d.). Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. Retrieved from [Link]

  • Brezden, A., & T. B. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International journal of molecular sciences, 22(16), 8848. [Link]

  • arXiv. (2025, April 22). Fluorescence Reference Target Quantitative Analysis Library. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo biodistribution of 7C2, 7C2-TCO x antibodies and tetrazine.... Retrieved from [Link]

  • Li, J., & Chen, P. R. (2016). Arylation Chemistry for Bioconjugation. Chemical Society reviews, 45(11), 3245–3257. [Link]

  • Alavi, A., & Werner, T. J. (2022). Can Target-to-Background Ratio Measurement Lead to Detection and Accurate Quantification of Atherosclerosis With FDG PET? Likely Not. Clinical nuclear medicine, 47(6), 514–516. [Link]

  • University of Miami. (n.d.). In vivo active-targeting fluorescence molecular imaging with adaptive background fluorescence subtraction. Retrieved from [Link]

  • OUCI. (n.d.). Pretargeted brain PET imaging reveals amyloid-β pathology using a TCO-modified antibody and a fluorine-18 labeled tetrazine. Retrieved from [Link]

  • Hoffer, K., & Krishnaswamy, S. (2022). Protocol for Creating Antibodies with Complex Fluorescence Spectra. STAR protocols, 3(4), 101828. [Link]

  • Truzzi, E., Pozzoli, C., Pignattini, S., Trombini, D., Valenti, B., & Vandelli, M. A. (2020). A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles. Pharmaceutics, 12(3), 263. [Link]

  • Revvity. (2024, November 6). Training video: In vivo fluorescence imaging (FLI) - part 1 [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Cyanine7.5 Tetrazine in High-Dimensional Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing high-dimensional flow cytometry. It details the use of Cyanine7.5 (Cy7.[1][][3]5) Tetrazine for bioorthogonal labeling, specifically leveraging the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[4]

Bioorthogonal Strategies for Near-Infrared (NIR) Multiplexing

Executive Summary

The integration of Cyanine7.5 tetrazine into flow cytometry workflows represents a strategic advancement in high-parameter cell profiling. Unlike traditional antibody-fluorophore conjugates, this system relies on Bioorthogonal Chemistry —specifically the reaction between a Tetrazine (Tz) and a trans-Cyclooctene (TCO).[5]

Key Advantages:

  • Spectral Niche: Cy7.5 emits in the Near-Infrared (NIR) window (Ex: ~788 nm, Em: ~808 nm), utilizing the often-vacant NIR detectors on spectral analyzers (e.g., Cytek Aurora) or specialized NIR-laser equipped cytometers.

  • Kinetic Superiority: The IEDDA reaction is catalyst-free and proceeds at rates (

    
    ) orders of magnitude faster than traditional azide-alkyne click chemistry, enabling rapid live-cell labeling at low nanomolar concentrations.[5]
    
  • Steric Minimalization: The small molecule footprint reduces steric hindrance compared to bulky secondary antibodies, improving access to crowded cell-surface epitopes or glycans.

Mechanism of Action: The IEDDA Reaction

The core of this application is the Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition. This reaction is "bioorthogonal" because the functional groups (Tetrazine and TCO) do not interact with native biological moieties (amines, thiols, hydroxyls).

  • Step 1 (Targeting): A biomolecule of interest (Glycan, Protein, Lipid) is modified with a TCO handle. This can be achieved metabolically (e.g., TCO-sugars) or chemically (TCO-NHS esters).

  • Step 2 (Ligation): The Cyanine7.5-Tetrazine probe is added. The tetrazine ring attacks the strained TCO alkene.

  • Step 3 (Elimination): Nitrogen gas (

    
    ) is released, forming a stable dihydropyridazine conjugate. This step is irreversible and drives the reaction to completion.
    
Visualization: Reaction Workflow

IEDDA_Workflow Target Target Biomolecule (Glycan/Protein) TCO TCO Handle (Strained Alkene) Target->TCO Metabolic/Chemical Modification Complex Intermediate TCO->Complex + Cy7.5-Tetrazine Probe Cyanine7.5-Tetrazine (NIR Fluorophore) Probe->Complex Product Stable Conjugate (Fluorescent) Complex->Product IEDDA Reaction Gas N2 Gas (Released) Complex->Gas

Caption: The IEDDA reaction pathway. TCO-modified targets react rapidly with Cyanine7.5-Tetrazine, releasing N2 to form a stable fluorescent conjugate.

Technical Prerequisites & Hardware Configuration

Cyanine7.5 is a true NIR fluorophore.[3][6][7] Standard flow cytometers equipped only with Blue (488 nm) and Red (640 nm) lasers may suboptimaly excite Cy7.5.

ParameterSpecificationNotes
Excitation Max 788 nmRequires specialized NIR laser (e.g., 785 nm or 808 nm) or Spectral Analyzer.
Emission Max 808 nmDetectable in "NIR" or "Infrared" channels.[3]
Laser Compatibility Optimal: 785/808 nmSub-optimal: 640 nmOn a 640 nm laser, excitation efficiency is low (<10%). Spectral Flow Cytometers (e.g., Cytek Aurora) can unmix this signature effectively even with suboptimal excitation due to its unique spectral fingerprint.
Filter Set 800 LP or 810/40 BPEnsure no overlap with APC-Cy7 or PE-Cy7 if using standard compensation.

Protocol A: Metabolic Labeling of Cell Surface Sialic Acids

This protocol describes the visualization of sialylated glycans on live cells. Cells metabolically incorporate TCO-labeled Mannosamine, which is converted to Sialic Acid-TCO and expressed on the cell surface.

Reagents Required[3][5][8][9][10][11]
  • TCO-Sugar: Ac4ManN-TCO (Tetraacetylated N-TCO-D-mannosamine).

  • Probe: Cyanine7.5-Tetrazine (reconstituted in DMSO to 1 mM stock).

  • Buffer: FACS Buffer (PBS + 1% BSA + 0.1% NaN3).

  • Viability Dye: DAPI or Zombie Violet™ (distinct from NIR).

Step-by-Step Methodology
  • Cell Seeding & Feeding:

    • Seed cells (e.g., CHO, HeLa, Jurkat) at

      
       cells/mL.
      
    • Add Ac4ManN-TCO to the media at a final concentration of 50 µM .

    • Control: Prepare a negative control flask with DMSO vehicle only.

    • Incubate for 24–48 hours at 37°C / 5% CO2 to allow metabolic incorporation.

  • Harvesting:

    • Collect cells by centrifugation (300 x g, 5 min).

    • Wash 2x with cold FACS Buffer to remove excess unincorporated sugar.

  • Labeling (The "Click" Reaction):

    • Resuspend cells in 100 µL FACS Buffer.

    • Add Cyanine7.5-Tetrazine to a final concentration of 1–5 µM .

    • Incubate for 20 minutes at Room Temperature (RT) or 4°C.

    • Note: The reaction is fast; prolonged incubation increases non-specific background.

  • Washing & Fixation (Optional):

    • Wash cells 3x with 1 mL FACS Buffer to remove excess dye.

    • (Optional) Fix with 4% Paraformaldehyde if not analyzing immediately.

  • Acquisition:

    • Acquire data on a flow cytometer.[][3][8][9]

    • Gating: Gate on Singlets -> Live Cells -> Cy7.5 Positive.

Protocol B: Antibody Pre-Targeting (Signal Amplification)

Use this method when direct conjugates are unavailable or to amplify weak signals.

  • Primary Staining:

    • Incubate cells with a TCO-modified primary antibody (e.g., Anti-CD4-TCO) for 30 min at 4°C.

    • Wash 2x with FACS Buffer.

  • Secondary "Click" Detection:

    • Add Cyanine7.5-Tetrazine (1 µM) to the cells.

    • Incubate for 10–15 minutes at 4°C.

    • Wash 2x and analyze.

Visualization: Flow Cytometry Workflow

Flow_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Labeling cluster_2 Phase 3: Analysis Step1 Cell Culture (+ TCO-Sugar or TCO-Ab) Step2 Wash Unbound Reagents (2x PBS/BSA) Step1->Step2 Step3 Add Cyanine7.5-Tetrazine (1-5 µM, 20 min) Step2->Step3 Step4 Quench/Wash (Remove excess dye) Step3->Step4 Step5 Flow Cytometry Acquisition (NIR Channel / Spectral Unmixing) Step4->Step5 Step6 Data Analysis (MFI Comparison) Step5->Step6

Caption: Operational workflow for Cy7.5 Tetrazine flow cytometry, from cell preparation to data analysis.

Data Analysis & Troubleshooting

Spectral Unmixing (For Spectral Cytometers)

On instruments like the Cytek Aurora, Cy7.5 has a unique signature.

  • Reference Control: Use beads labeled with Cy7.5-Tetrazine (reacted with TCO-beads) to generate a "Single Stained Control."

  • Similarity Matrix: Ensure Cy7.5 is distinct from APC-Cy7 or Fire780. While emission peaks are similar, the excitation profile of Cy7.5 (standalone) differs from tandem dyes (which rely on donor excitation).

Troubleshooting Table
IssuePossible CauseSolution
Low Signal Poor Laser ExcitationVerify instrument has NIR laser or capable Red laser (640nm) with high power. Switch to Spectral Cytometer.
High Background Excess Dye / Non-specific bindingTitrate probe down (try 500 nM). Increase number of washes.
No Signal (Metabolic) Low Metabolic IncorporationIncrease incubation time with TCO-sugar (up to 72h). Ensure cells are actively dividing.
Dye Precipitation Low Solubility in Aqueous BufferPredilute stock in DMSO before adding to buffer. Ensure final DMSO < 1%.

References

  • AxisPharm. (n.d.). Cyanine 7.5 (Cy7.[1][3][6][7][10]5) Dye Spectral Properties and Applications. Retrieved from

  • AAT Bioquest. (n.d.). Spectrum [Cy7.5 (Cyanine-7.5)]. Retrieved from

  • Knall, A.-C., et al. (2025). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. ACS Central Science. Retrieved from

  • BroadPharm. (2022). Tetrazine-TCO Ligation Protocol for Protein and Cell Labeling. Retrieved from

  • Lumiprobe. (n.d.). Cyanine7.5 tetrazine: NIR fluorescent reagent for TCO ligation. Retrieved from

  • Patterson, D. M., et al. (2022).[8] Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry. Retrieved from

Sources

Troubleshooting & Optimization

improving stability of Cyanine7.5 tetrazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Stability of Cyanine7.5 Tetrazine in Aqueous Solutions Audience: Researchers, Scientists, and Drug Development Professionals Version: 1.0

Introduction: The "Double Trouble" Challenge

Cyanine7.5 (Cy7.5) tetrazine conjugates present a unique chemical paradox. You are effectively battling two opposing forces:

  • The Hydrophobic Aggregation of Cy7.5: The polymethine chain of Cy7.5 is highly lipophilic. In aqueous environments, these molecules stack via van der Waals forces into non-fluorescent H-aggregates (blue-shifted absorption, quenched emission).

  • The Hydrolytic Instability of Tetrazine: The tetrazine core is an electron-deficient heterocycle prone to nucleophilic attack by water (hydrolysis) or reduction to dihydrotetrazine, rendering it inert toward Trans-Cyclooctene (TCO).

This guide provides a self-validating workflow to navigate these competing instabilities, ensuring high labeling efficiency and signal fidelity.

Part 1: Solubilization & Stock Preparation

The majority of stability failures occur before the experiment begins due to improper stock handling.

Q: Why did my stock solution precipitate or lose activity immediately?

A: You likely introduced water into the stock solution. Cyanine dyes are "sticky" and tetrazines are "thirsty." Even trace moisture in DMSO triggers slow hydrolysis of the tetrazine and aggregation of the dye.

Protocol: The Anhydrous Stock System

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

    • Critical: Do not use "molecular biology grade" DMSO unless it is fresh from a sealed ampoule. Hygroscopic solvents absorb atmospheric water rapidly.

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM ). Higher concentrations are thermodynamically more stable against hydrolysis than dilute stocks because the water-to-molecule ratio is lower.

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C or -80°C .

    • Never freeze-thaw the same vial more than twice.

Part 2: The Aqueous Environment (Reaction Conditions)

Once the dye hits the water, the clock starts ticking. You must balance reaction kinetics against degradation.

Q: What is the optimal pH for the click reaction?

A: pH 5.5 – 7.0. While the Inverse Electron Demand Diels-Alder (IEDDA) reaction is bioorthogonal and works at physiological pH (7.4), tetrazine stability is significantly compromised under basic conditions.

  • Acidic/Neutral (pH 5.0 - 7.0): High stability. Hydrolysis is minimized.

  • Basic (pH > 7.5): Rapid degradation. Nucleophilic attack by hydroxide ions destroys the tetrazine ring.

Q: How do I prevent Cy7.5 aggregation in the reaction buffer?

A: You must disrupt the π-π stacking interactions using co-solvents or supramolecular additives.

Recommended Additives Table:

AdditiveRecommended Conc.Mechanism of ActionNote
DMSO / DMF 5% - 10% (v/v)Solvation of hydrophobic backboneEssential. Always keep >5% organic solvent in the final mix if possible.
HP-β-Cyclodextrin 5 - 10 eq. (molar)Encapsulation (Host-Guest)The hydrophobic Cy7.5 chain inserts into the CD cavity, preventing stacking while leaving the tetrazine exposed.
Tween-20 0.05% - 0.1%Steric repulsion / Micelle formationUse with caution; high concentrations can sequester the dye from the target.

Part 3: Visualization of Workflows

Diagram 1: Optimized Labeling Workflow

This flowchart illustrates the critical decision points to maintain stability from stock to reaction.

OptimizationWorkflow cluster_legend Key Start Solid Cy7.5-Tetrazine Stock Stock Solution (10 mM in Anhydrous DMSO) Start->Stock Dissolve in dark Avoid moisture Mix Final Reaction Mix (Immediate Use) Stock->Mix Dilute just before use Buffer Reaction Buffer Prep (pH 6.0 - 7.0) Additives Add Solubilizers (10% DMSO or HP-β-CD) Buffer->Additives Pre-mix additives Additives->Mix Add to buffer first Result Successful Ligation Mix->Result Incubate 15-60 min @ RT or 37°C L1 Critical Step L2 Safe State

Caption: Step-by-step workflow emphasizing anhydrous handling and pre-mixing of additives to prevent aggregation.

Part 4: Troubleshooting Specific Failures

Q: The reaction mixture turned from pink to yellow/colorless. What happened?

A: The Tetrazine core has degraded.

  • Diagnosis: Tetrazines are distinctively pink/red (absorbance ~520 nm). A shift to yellow or colorless indicates the reduction to dihydrotetrazine or hydrolysis to non-reactive species.

  • Cause: High pH (>7.5), presence of reducing agents (DTT, TCEP), or prolonged exposure to water.

  • Solution: Check buffer pH. Ensure no reducing agents are present (TCO reactions must be done before adding DTT if reducing conditions are required later).

Q: My product is not fluorescent, but the mass spec shows the correct mass.

A: H-Aggregation (Fluorescence Quenching).

  • Diagnosis: Check the absorbance spectrum.[1][2][3][4][5]

    • Monomer (Active): Peak ~750-760 nm.

    • H-Aggregate (Inactive): New blue-shifted peak ~700-710 nm.

  • Cause: The Cy7.5 molecules have stacked like a deck of cards, quenching the fluorescence.

  • Solution: Add Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or increase organic co-solvent (DMSO/Ethanol) percentage.

Diagram 2: Troubleshooting Logic Tree

Use this decision tree to diagnose the root cause of labeling failure.

Troubleshooting Issue Low Labeling Efficiency or Signal CheckColor Check Solution Color (Visual or Abs 520nm) Issue->CheckColor Pink Remains Pink CheckColor->Pink Tetrazine Intact Yellow Turned Yellow/Clear CheckColor->Yellow Tetrazine Dead CheckAbs Check NIR Abs (700-800nm) Pink->CheckAbs Hydrolysis Diagnosis: Tetrazine Hydrolysis Yellow->Hydrolysis BlueShift Peak Shifted Blue (<710 nm) CheckAbs->BlueShift Stacking NormalPeak Peak Normal (~760 nm) CheckAbs->NormalPeak Dye OK Agg Diagnosis: Cy7.5 Aggregation BlueShift->Agg Steric Diagnosis: Steric Hindrance (Target Inaccessible) NormalPeak->Steric

Caption: Diagnostic logic to distinguish between chemical degradation (hydrolysis) and physical aggregation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use TCEP or DTT to prevent oxidation of my protein during the click reaction? A: NO. Tetrazines are rapidly reduced by thiols and phosphines (like TCEP) to dihydrotetrazines, which do not click with TCO. If you need to reduce disulfides, do it after the click reaction is complete.

Q: Is Cy7.5 Tetrazine compatible with cell culture media? A: Yes, but with caveats. Serum proteins (Albumin) can bind Cy7.5 and actually help solubilize it, acting as a "carrier." However, the tetrazine half-life in media (37°C) is limited (typically 4-12 hours depending on the specific tetrazine structure). Perform labeling as quickly as possible (15-30 mins).

Q: Why do you recommend Cyclodextrins over PEG? A: PEG can sometimes induce "depletion attraction," forcing hydrophobic dyes together. Cyclodextrins (specifically HP-β-CD) form inclusion complexes that physically isolate the hydrophobic cyanine chain, preventing aggregation without blocking the tetrazine warhead.

References

  • Tetrazine Stability & Kinetics

    • Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. J. Am. Chem. Soc. 2022.
  • Cyanine Dye Aggregation

    • Fluorescent Cyanine Dye J-Aggregates in the Fluorous Phase. J. Am. Chem. Soc. 2018.
  • Cyclodextrin Stabilization

    • Screening of Methyl-β-cyclodextrins as an Antifading Agent for Cyanine Dye-Labeled Streptavidin.[6] ACS Omega. 2024.

  • Tetrazine pH Sensitivity

    • Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation. Bioconjugate Chem. 2018.[3][7]

Sources

Technical Guide: Solving Solubility Issues with Cyanine7.5 Tetrazine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobic Paradox of Cy7.5-Tetrazine

Cyanine7.5 (Cy7.[1][2][][4]5) tetrazine conjugates represent a powerful tool for near-infrared (NIR) in vivo imaging due to their deep tissue penetration (~808 nm emission) and ultrafast bioorthogonal reactivity (IEDDA) with trans-cyclooctene (TCO). However, users frequently encounter a "solubility paradox": the very methine chain extension that shifts Cy7.5 into the NIR window also renders it highly hydrophobic and prone to π-π stacking (H-aggregation) in aqueous environments.

This guide moves beyond basic datasheets to address the physicochemical realities of working with this molecule. It provides a self-validating workflow to maintain the conjugate in a monomeric, reactive state during your experiments.

Phase 1: Master Stock Preparation (The Foundation)

Q: Why does my Cy7.5-Tetrazine degrade even when stored at -20°C?

A: The culprit is likely moisture, not temperature alone. Tetrazine moieties are susceptible to hydrolysis over extended periods, and Cyanine dyes are sensitive to oxidative degradation.

Protocol: The Anhydrous Standard Do not dissolve the lyophilized solid directly in aqueous buffer.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Why? These aprotic polar solvents disrupt dye-dye interactions without hydrolyzing the tetrazine ring.

  • Concentration: Prepare a high-concentration Master Stock (e.g., 5–10 mM ).

    • Scientific Logic:[5][6][7][8][9][10][11][12] Higher concentrations in organic solvents are actually more stable than dilute ones because they minimize the solvent-to-solute ratio, reducing exposure to dissolved oxygen and trace water.

  • Storage: Aliquot immediately into single-use light-tight vials. Store at -20°C under argon or nitrogen if possible.

    • Validation: Upon thawing, the solution should be clear and deep green/blue. Any turbidity indicates moisture contamination and potential aggregation.

Phase 2: Aqueous Dilution & The "Crash-Out" Phenomenon

Q: As soon as I add my stock to PBS, I see a precipitate or a drop in fluorescence. Why?

A: You are experiencing "Solvent Shock." rapid dilution of a hydrophobic solute (Cy7.5) from an organic phase into a high-polarity salt solution (PBS) forces the dye molecules to cluster together to minimize water contact. This forms non-fluorescent H-aggregates or visible precipitates.

The Solution: Stepwise Solvation Strategy Instead of a direct spike into PBS, use a ternary solvent system to "chaperone" the dye into the aqueous phase.

Quantitative Solubility Limits (Empirical Data)
Solvent SystemMax Solubility (Approx.)StabilityRecommended Use
Pure Anhydrous DMSO ~10–25 mg/mLHigh (Months)Master Stock
PBS (pH 7.4) < 0.5 mg/mLLow (Minutes)NOT RECOMMENDED for storage
10% DMSO / 90% PBS ~1.0 mg/mLModerate (Hours)Standard Labeling
Ternary Mix (DMSO/PEG/Tween) > 2.5 mg/mLHigh (Days)High-dose In Vivo Injection
Protocol: The "Stepwise" Mixing Workflow

Use this protocol for preparing injection solutions or high-concentration labeling mixes.

  • Start with your DMSO Master Stock.

  • Add Organic Co-solvent: Add PEG300 (Polyethylene glycol 300). Mix well.

  • Add Surfactant: Add Tween-80. Mix well.

  • Final Dilution: Slowly add warm Saline or PBS while vortexing.

Recommended Ratio (Volume %):

  • 10% DMSO (containing dye)

  • 40% PEG300[7]

  • 5% Tween-80

  • 45% Saline/PBS

Expert Insight: The PEG300 acts as a bridge between the organic DMSO and the aqueous saline, while Tween-80 provides a micellar shield that prevents the Cy7.5 polymethine chains from stacking.

Phase 3: Visualization of the Solubilization Workflow

The following diagram illustrates the critical decision pathways for solubilizing Cy7.5-Tetrazine without inducing aggregation.

SolubilizationWorkflow Start Lyophilized Cy7.5-Tetrazine DMSO Dissolve in Anhydrous DMSO (5-10 mM Stock) Start->DMSO Check Check Clarity DMSO->Check DirectPBS Direct Dilution in PBS Check->DirectPBS Incorrect Path Stepwise Stepwise Solvation Strategy Check->Stepwise Correct Path Crash Precipitation / H-Aggregation (Fluorescence Quenching) DirectPBS->Crash PEG Add PEG300 (Bridge Solvent) Stepwise->PEG Tween Add Tween-80 (Surfactant) PEG->Tween Saline Slow Addition of Saline/PBS Tween->Saline Result Stable, Monomeric Conjugate (Ready for Labeling/Injection) Saline->Result

Figure 1: Decision tree for solubilizing hydrophobic cyanine conjugates. The red path indicates the common error of "solvent shock," while the green path utilizes co-solvents to maintain solubility.

Phase 4: Reaction Optimization (IEDDA Labeling)

Q: Does the presence of DMSO or Tween interfere with the Tetrazine-TCO click reaction?

A: No. The Inverse Electron Demand Diels-Alder (IEDDA) reaction is bioorthogonal and exceptionally robust. It proceeds rapidly in complex environments, including serum, cell lysate, and solutions containing up to 20-30% organic solvent.

  • Caveat: While the reaction works, high surfactant concentrations (Tween > 5%) might affect cell membrane integrity if performing live-cell labeling. For live cells, keep DMSO < 1% and avoid high concentrations of Tween; instead, use lower dye concentrations (1-5 µM) where aggregation is less critical.

Q: How do I remove unreacted Cy7.5-Tetrazine if it aggregates during the reaction?

A: If aggregation occurs during labeling (e.g., labeling a protein at high density), the aggregate can co-precipitate with your protein or stick to filtration columns.

  • Spin Down: Centrifuge at 10,000 x g for 5 minutes. Aggregates often form a pellet.

  • Gel Filtration: Use a Sephadex G-25 or PD-10 column equilibrated with PBS + 5% DMSO . The small amount of DMSO prevents the hydrophobic dye from non-specifically binding to the column matrix.

References

  • Beliu, G., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Communications Biology (Nature). Retrieved from [Link]

  • Rossin, R., et al. (2010).In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. (Contextual grounding for IEDDA stability in vivo).

Sources

storage and handling conditions for Cyanine7.5 tetrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyanine7.5 Tetrazine

As Senior Application Scientists, we understand that robust and reproducible experimental outcomes are paramount in your research. This guide is designed to provide you with in-depth technical support for the storage, handling, and application of Cyanine7.5 tetrazine, a key reagent in bioorthogonal chemistry. We will address common questions and troubleshooting scenarios to ensure your success when working with this powerful molecule.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the proper management of Cyanine7.5 tetrazine in the lab.

Question: What are the optimal long-term storage conditions for solid Cyanine7.5 tetrazine?

Answer: For maximal stability and to preserve the reactivity of the tetrazine moiety and the fluorescence of the cyanine dye, solid Cyanine7.5 tetrazine should be stored at -20°C, desiccated, and protected from light. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also highly recommended to prevent degradation from atmospheric moisture and oxygen.

Question: I have just received my vial of Cyanine7.5 tetrazine. How should I prepare it for my experiments?

Answer: Before opening the vial for the first time, it is crucial to allow it to warm to room temperature (typically for 15-20 minutes) while it is still in a desiccator. This prevents the condensation of atmospheric moisture onto the solid compound, which can lead to hydrolysis and a significant reduction in reactivity.

Question: What is the best way to prepare and store stock solutions of Cyanine7.5 tetrazine?

Answer: Cyanine7.5 tetrazine is most stable in anhydrous, polar aprotic solvents such as dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF). We recommend preparing a high-concentration stock solution (e.g., 1-10 mM) in one of these solvents. For short-term storage (1-2 weeks), the stock solution can be kept at 2-8°C, protected from light. For longer-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to 6 months.

Question: Can I prepare and store aqueous solutions of Cyanine7.5 tetrazine?

Answer: We strongly advise against the preparation of aqueous stock solutions of Cyanine7.5 tetrazine for storage. The tetrazine group is susceptible to hydrolysis in aqueous environments, which will lead to a rapid loss of reactivity with its dienophile partner (e.g., trans-cyclooctene). Aqueous working solutions should be prepared fresh immediately before use and should be protected from light.

Question: How sensitive is Cyanine7.5 tetrazine to light?

Answer: Like all cyanine dyes, Cyanine7.5 is highly sensitive to light. Exposure to ambient light, especially for prolonged periods, can lead to photobleaching and a significant decrease in fluorescence intensity. Therefore, all handling steps, including storage, reconstitution, and experimental procedures, should be performed under subdued light conditions. Use amber vials or wrap vials and reaction tubes in aluminum foil to minimize light exposure.

Troubleshooting Guide

Even with careful handling, you may encounter challenges in your experiments. This section provides solutions to common problems.

Problem Potential Cause Recommended Solution
Low or no fluorescence signal in my final imaging/assay. 1. Photobleaching: The dye was exposed to excessive light during handling or imaging. 2. Degradation of the dye: The compound was improperly stored or handled, leading to chemical degradation. 3. Inefficient conjugation: The click reaction between the tetrazine and your target molecule did not proceed efficiently.1. Minimize light exposure at all stages. Use an anti-fade mounting medium if applicable for microscopy. 2. Review storage and handling procedures. Ensure the compound was stored desiccated and protected from light. Prepare fresh stock solutions if degradation is suspected. 3. See the troubleshooting point below on "Poor conjugation efficiency."
Poor conjugation efficiency to my TCO-modified molecule. 1. Hydrolysis of tetrazine: The Cyanine7.5 tetrazine was exposed to moisture, leading to a loss of reactivity. 2. Suboptimal reaction conditions: The pH, temperature, or reaction time may not be optimal for the specific conjugation reaction. 3. Steric hindrance: The tetrazine or TCO moiety is sterically hindered, preventing efficient reaction.1. Ensure the solid compound was warmed to room temperature before opening and that anhydrous solvents were used for stock solutions. Prepare fresh aqueous working solutions immediately before use. 2. The reaction is typically fast at room temperature in a pH range of 4-9. Optimize the reaction time (from 30 minutes to a few hours). 3. If possible, consider using a linker to increase the distance between the reactive moieties and the biomolecules.
High background fluorescence in my experiment. 1. Excess unbound probe: The concentration of Cyanine7.5 tetrazine used was too high, leading to non-specific binding. 2. Inadequate washing steps: The washing steps after the conjugation reaction were not sufficient to remove all the unbound probe.1. Titrate the concentration of Cyanine7.5 tetrazine to determine the optimal concentration for your specific application. 2. Increase the number and/or duration of the washing steps. Consider adding a surfactant like Tween-20 (at a low concentration, e.g., 0.05%) to your wash buffer to reduce non-specific binding.

Experimental Protocols

1. Reconstitution of Solid Cyanine7.5 Tetrazine

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • Vial of solid Cyanine7.5 tetrazine

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Remove the vial of Cyanine7.5 tetrazine from -20°C storage and place it in a desiccator at room temperature for 15-20 minutes.

  • Once the vial has reached room temperature, briefly centrifuge it to ensure all the solid material is at the bottom.

  • Under subdued light, open the vial and add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of Cyanine7.5 tetrazine with a molecular weight of approximately 1000 g/mol , you would add 100 µL of DMSO.

  • Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

2. General Protocol for Bioconjugation with a TCO-modified Protein

This is a general guideline. The optimal conditions may vary depending on the specific protein and application.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • 10 mM Cyanine7.5 tetrazine stock solution in DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dilute the TCO-modified protein to the desired concentration in the reaction buffer.

  • Prepare a fresh working solution of Cyanine7.5 tetrazine by diluting the 10 mM stock solution in the reaction buffer. We recommend starting with a 3-5 fold molar excess of the tetrazine relative to the TCO-modified protein.

  • Add the Cyanine7.5 tetrazine working solution to the protein solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • After the incubation, the unreacted Cyanine7.5 tetrazine can be removed by standard methods such as size exclusion chromatography (e.g., a desalting column) or dialysis.

  • The labeled protein is now ready for downstream applications.

Visual Guides

Storage_Handling_Workflow cluster_storage Long-Term Storage cluster_preparation Preparation for Use cluster_short_term Short-Term Storage (Stock) cluster_experiment Experimental Use storage -20°C or -80°C Desiccated Protected from Light warm Warm to Room Temp in Desiccator storage->warm Retrieve reconstitute Reconstitute in Anhydrous DMSO/DMF warm->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot short_term -20°C or -80°C Protected from Light aliquot->short_term fresh_prep Prepare Fresh Aqueous Working Solution short_term->fresh_prep Use react Perform Conjugation (Protected from Light) fresh_prep->react

Caption: Recommended workflow for the storage and handling of Cyanine7.5 tetrazine.

Caption: General experimental workflow for bioconjugation using Cyanine7.5 tetrazine.

References

  • Click Chemistry Tools. Cyanine7.5 Tetrazine (Cy7.5 Tetrazine). [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Efficiency of Cyanine7.5 Tetrazine Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. The emergence of bioorthogonal chemistries has revolutionized this field, allowing for covalent modification in complex biological environments with minimal interference. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (TCO), stands out for its exceptionally fast kinetics and high specificity.[1][2] This guide provides an in-depth, objective comparison of Cyanine7.5 (Cy7.5) tetrazine bioconjugation, offering experimental data and detailed protocols to validate its efficiency against other common labeling strategies.

The Power of Bioorthogonality: The Tetrazine-TCO Ligation

The IEDDA reaction, often referred to as tetrazine ligation, is a cornerstone of "click chemistry".[3] It involves the rapid and irreversible reaction between an electron-deficient tetrazine and an electron-rich, strained dienophile like TCO.[4] This reaction's bioorthogonal nature stems from the fact that neither tetrazines nor TCO moieties are naturally present in biological systems, ensuring that the reaction proceeds with high selectivity and without cross-reactivity with endogenous functional groups.[5] The key advantage of this chemistry lies in its extraordinary speed, with second-order rate constants reaching up to 107 M−1s−1, making it ideal for in vivo applications where concentrations of reactants are low.[2]

The reaction proceeds through a [4+2] cycloaddition, forming an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), driving the reaction to completion and forming a stable covalent bond.[1]

IEDDA_Mechanism Tetrazine Cyanine7.5-Tetrazine Intermediate Unstable Cycloadduct Tetrazine->Intermediate + TCO Biomolecule-TCO TCO->Intermediate Product Stable Conjugate Intermediate->Product - N₂ N2 N₂ Gas caption IEDDA reaction between Cyanine7.5-tetrazine and a TCO-modified biomolecule.

Caption: IEDDA reaction of Cy7.5-tetrazine and TCO-biomolecule.

Why Cyanine7.5? The Advantages of a Near-Infrared Fluorophore

The choice of fluorophore is as critical as the conjugation chemistry. Cyanine7.5 is a near-infrared (NIR) dye with absorption and emission maxima typically around 750 nm and 780 nm, respectively. This spectral range is highly advantageous for biological imaging, particularly in vivo, due to:

  • Deep Tissue Penetration: NIR light experiences less absorption and scattering by biological tissues, allowing for imaging deeper within a living organism.

  • Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR spectrum, leading to a higher signal-to-noise ratio and improved image contrast.

  • High Quantum Yield: Cyanine7.5 exhibits a significantly higher fluorescence quantum yield compared to other NIR dyes like indocyanine green (ICG), resulting in brighter signals.[6][7]

Comparative Analysis: Cyanine7.5 Tetrazine vs. Other Bioconjugation Methods

To objectively assess the efficiency of Cyanine7.5 tetrazine bioconjugation, it's essential to compare it with other widely used methods.

Reaction Kinetics

The speed of a bioconjugation reaction is critical, especially for in vivo applications or when dealing with low concentrations of target molecules. The IEDDA reaction between tetrazines and TCO is renowned for being one of the fastest bioorthogonal reactions available.[2]

Bioconjugation ChemistryTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key Features
Tetrazine-TCO (IEDDA) 10³ - 10⁷ [2]Extremely fast, bioorthogonal, no catalyst required.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)10⁻¹ - 10¹Bioorthogonal, no catalyst required, generally slower than IEDDA.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10² - 10³Fast and efficient, but requires a cytotoxic copper catalyst.
NHS Ester-Amine Coupling10¹ - 10²Simple and widely used, but not bioorthogonal and can be prone to hydrolysis.

Note: Reaction rates can vary depending on the specific reactants and reaction conditions.

Fluorophore Performance

The choice of conjugation chemistry can influence the properties of the fluorophore. While direct comparisons are complex and depend on the specific biomolecule and degree of labeling, some general observations can be made.

Fluorophore ConjugateTypical Quantum Yield (NIR Range)PhotostabilityWater Solubility
Cyanine7.5-Tetrazine High [6]Moderate to HighCan be modified with hydrophilic linkers (e.g., PEG).[8]
Alexa Fluor 750-NHS EsterHighHighGood
ICG-NHS EsterLowLowModerate

Note: Quantum yield and photostability can be influenced by the local environment and conjugation.

Experimental Validation: A Self-Validating Protocol

To ensure the efficiency and integrity of your Cyanine7.5 tetrazine bioconjugation, a series of validation experiments are crucial. This section provides a logical workflow and detailed protocols.

Validation_Workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_characterization Characterization Biomolecule_Prep Prepare TCO-Modified Biomolecule Conjugation Perform IEDDA Reaction Biomolecule_Prep->Conjugation Dye_Prep Prepare Cyanine7.5-Tetrazine Solution Dye_Prep->Conjugation Purification Purify Conjugate (e.g., SEC) Conjugation->Purification UV_Vis UV-Vis Spectroscopy (DOL) Purification->UV_Vis HPLC_SEC HPLC-SEC Analysis Purification->HPLC_SEC MS Mass Spectrometry Purification->MS Function_Assay Functional Activity Assay Purification->Function_Assay caption Workflow for validating Cyanine7.5 tetrazine bioconjugation.

Caption: Workflow for validating Cy7.5 tetrazine bioconjugation.

Protocol 1: Antibody Labeling with Cyanine7.5 Tetrazine

This protocol describes the labeling of a monoclonal antibody (mAb) modified with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified monoclonal antibody (e.g., via NHS-TCO linker) in phosphate-buffered saline (PBS), pH 7.4.

  • Cyanine7.5-tetrazine (dissolved in anhydrous DMSO to a stock concentration of 10 mM).

  • PBS, pH 7.4.

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification.

  • Spectrophotometer.

  • HPLC-SEC system.

  • Mass spectrometer (e.g., MALDI-TOF).

Procedure:

  • Antibody Preparation:

    • Ensure the TCO-modified antibody is free of any amine-containing buffers (like Tris) that could interfere with NHS ester chemistry if that was used for TCO modification. Buffer exchange into PBS if necessary.

    • Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • Bioconjugation Reaction:

    • Warm the Cyanine7.5-tetrazine stock solution to room temperature.

    • Add a 5-10 fold molar excess of Cyanine7.5-tetrazine to the TCO-modified antibody solution. Causality: A molar excess ensures the reaction goes to completion, maximizing the labeling efficiency.

    • Gently mix the reaction mixture by pipetting or inverting the tube.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Causality: The reaction is typically fast, but longer incubation can ensure higher yields, especially at lower concentrations. Protecting from light prevents photobleaching of the Cyanine7.5 dye.

  • Purification of the Conjugate:

    • Equilibrate a desalting SEC column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column to separate the labeled antibody from unreacted dye.[9]

    • Collect the fractions containing the purified antibody-dye conjugate. The colored fractions will be visible.

Protocol 2: Characterization of the Cyanine7.5-Antibody Conjugate

1. Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy:

The DOL, or the average number of dye molecules per antibody, is a critical parameter for ensuring reproducibility.[10]

  • Procedure:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cyanine7.5 (around 750 nm, A₇₅₀).[11]

    • Calculate the concentration of the antibody using the following formula, which corrects for the dye's absorbance at 280 nm: Antibody Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein

      • Where:

        • CF is the correction factor (A₂₈₀ of the free dye / A₇₅₀ of the free dye).

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the concentration of the dye: Dye Concentration (M) = A₇₅₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Cyanine7.5 at its absorbance maximum.

    • Calculate the DOL: DOL = Dye Concentration (M) / Antibody Concentration (M)[6]

2. Purity Analysis by HPLC-SEC:

HPLC-SEC separates molecules based on their size and can be used to assess the purity of the conjugate and detect any aggregation.

  • Procedure:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the purified conjugate onto the column.

    • Monitor the elution profile using a UV detector at 280 nm and 750 nm.

    • A single, sharp peak at both wavelengths indicates a pure, non-aggregated conjugate. The appearance of earlier eluting peaks suggests aggregation.

3. Confirmation of Conjugation by Mass Spectrometry:

MALDI-TOF mass spectrometry can be used to confirm the covalent attachment of the dye to the antibody by detecting an increase in mass.

  • Procedure:

    • Prepare a sample of the unlabeled antibody and the purified conjugate.

    • Co-crystallize the samples with an appropriate matrix (e.g., sinapinic acid).

    • Acquire the mass spectra for both samples.

    • The mass of the conjugate should be greater than the unlabeled antibody, with the mass shift corresponding to the number of attached dye molecules.

4. Assessment of Functional Activity:

It is crucial to verify that the bioconjugation process has not compromised the biological activity of the antibody.

  • Procedure:

    • Perform a relevant functional assay, such as an ELISA or a cell-binding assay.

    • Compare the activity of the Cyanine7.5-labeled antibody to that of the unlabeled antibody.

    • A minimal change in activity indicates a successful and non-disruptive conjugation.

Practical Considerations and Troubleshooting

  • Hydrophobicity: Highly hydrophobic tetrazine derivatives can lead to aggregation of the final conjugate. Using tetrazines with hydrophilic linkers, such as PEG, can improve solubility and reduce aggregation.[8][12]

  • Stability of Tetrazines: While generally stable, some tetrazine derivatives can be susceptible to hydrolysis or reaction with nucleophiles, especially at high pH.[13][14] It is recommended to prepare fresh stock solutions of the tetrazine reagent and store them under anhydrous conditions.

  • In Vivo Considerations: The pharmacokinetics of the labeled biomolecule can be influenced by the dye and linker.[15] Hydrophilic linkers can improve in vivo stability and reduce non-specific binding.[8] The stability of the conjugate in serum should also be assessed for in vivo applications.[16][17][18]

  • Off-Target Reactions: While highly selective, the possibility of off-target reactions of tetrazines in complex biological systems should be considered, though they are generally minimal.[5]

Conclusion

Cyanine7.5 tetrazine bioconjugation offers a highly efficient and rapid method for labeling biomolecules with a superior near-infrared fluorophore. The IEDDA chemistry provides exceptional kinetics and bioorthogonality, making it an ideal choice for a wide range of applications, from in vitro assays to in vivo imaging. By following the detailed validation protocols outlined in this guide, researchers can ensure the quality, reproducibility, and functional integrity of their Cyanine7.5-labeled biomolecules, leading to more reliable and impactful scientific discoveries.

References

  • Al-Rawi, M., et al. (2020). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules, 25(23), 5539. [Link]

  • Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. (2024). JACS Au. [Link]

  • Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. (n.d.). Protocols.io. [Link]

  • Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition. (2010). Journal of the American Chemical Society, 132(18), 6264–6265. [Link]

  • Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox. (2013). Current Opinion in Chemical Biology, 17(5), 753–759. [Link]

  • Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. (2003). International Journal of Pharmaceutics, 260(1), 83-91. [Link]

  • Degree of labeling (DOL) step by step. (n.d.). Abberior Instruments. [Link]

  • Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging. (2021). Molecular Imaging and Biology, 23(4), 511–518. [Link]

  • Stability of anti-drug antibodies in human serum samples. (2024). Journal of Immunological Methods, 525, 113575. [Link]

  • Tetrazine bioorthogonal chemistry derived in vivo imaging. (2022). Frontiers in Molecular Biosciences, 9, 1055823. [Link]

  • Comparison of the hydrophilicity of water-soluble poly(2-alkyl-2-oxazoline)s, poly(2-alkyl-2-oxazine)s and poly(2,4-dialkyl-2-oxazoline)s. (2021). Polymer Chemistry, 12(35), 4986-4997. [Link]

  • Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. (n.d.). Addgene. [Link]

  • Degree-of-labeling (DOL). (n.d.). NanoTemper Technologies. [Link]

  • Antibody Purification and Labeling V.1. (2023). protocols.io. [Link]

  • Click chemistry. (n.d.). Wikipedia. [Link]

  • Comparison of impact of the different hydrophilic carriers on the properties of piperazine-containing drug. (2001). Die Pharmazie, 56(7), 567-71. [Link]

  • Stability of anti-drug antibodies in human serum samples. (2024). Journal of Immunological Methods, 525, 113575. [Link]

  • Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates. (2022). Bioconjugate Chemistry, 33(3), 415–422. [Link]

  • Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. (2015). Bioconjugate Chemistry, 26(10), 2118–2125. [Link]

  • Tetrazine bioorthogonal chemistry derived in vivo imaging. (2022). Frontiers in Molecular Biosciences, 9, 1055823. [Link]

  • Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. (2015). eScholarship, University of California. [Link]

  • Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. (2024). Chemical Science, 15(11), 4055-4063. [Link]

  • Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. (2024). bioRxiv. [Link]

  • Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (2020). Molecules, 25(23), 5539. [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2020). Bioconjugate Chemistry, 31(5), 1348-1357. [Link]

  • Guide to making antibody labeling easier. (n.d.). Cedarlane Labs. [Link]

  • UV-Vis Tutorial | Part 3: Data Analysis. (2017). YouTube. [Link]

  • Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method. (2024). Analytical Chemistry, 96(46), 17316–17323. [Link]

  • Tetrazine bioorthogonal chemistry derived in vivo imaging. (2022). Frontiers in Molecular Biosciences, 9, 1055823. [Link]

  • The Application of Bio-orthogonality for In Vivo Animal Imaging. (2023). Molecular Pharmaceutics, 20(9), 4279–4295. [Link]

  • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. (2022). Nature Communications, 13(1), 3740. [Link]

  • Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. (2018). Bioconjugate Chemistry, 29(9), 2864–2868. [Link]

  • Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines. (2022). Pharmaceutics, 14(11), 2525. [Link]

  • Antibody Conjugation Assay: Methods, Protocols & Techniques. (n.d.). Bio-Techne. [Link]

  • Bioorthogonal Chemistry: an Introduction & Strategies ( Part 3). (2021). YouTube. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanine7.5 tetrazine
Reactant of Route 2
Reactant of Route 2
Cyanine7.5 tetrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.